N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide is a complex organic compound that features a benzamide core substituted with a trifluoromethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of 2-(trifluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is reacted with 2-amino-2-[(thiophen-3-yl)methyl]propan-1-ol under basic conditions to form the desired benzamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The benzamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The thiophene ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-hydroxy-2-[(thiophen-2-yl)methyl]propyl}-2-(trifluoromethyl)benzamide
- N-{2-hydroxy-2-[(furan-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide
- N-{2-hydroxy-2-[(pyridin-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide
Uniqueness
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-15(22,8-11-6-7-23-9-11)10-20-14(21)12-4-2-3-5-13(12)16(17,18)19/h2-7,9,22H,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMLQRIFKFXECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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